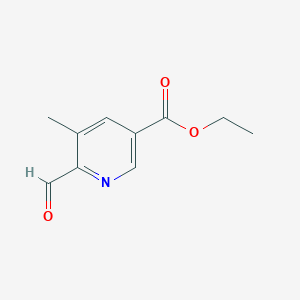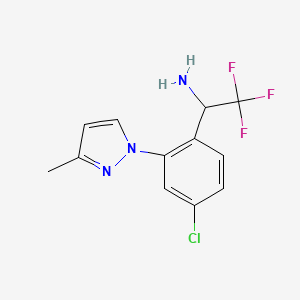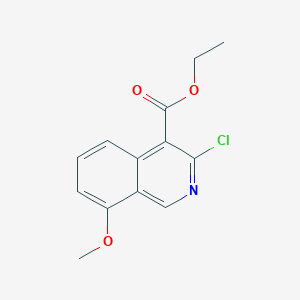
Ethyl 3-chloro-8-methoxyisoquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-chloro-8-methoxyisoquinoline-4-carboxylate is an organic compound belonging to the isoquinoline family. This compound is characterized by the presence of a chloro group at the third position, a methoxy group at the eighth position, and an ethyl ester group at the fourth position of the isoquinoline ring. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-8-methoxyisoquinoline-4-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 8-methoxyisoquinoline.
Chlorination: The 8-methoxyisoquinoline is then chlorinated at the third position using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Esterification: The chlorinated product is then subjected to esterification with ethanol in the presence of a catalyst such as sulfuric acid (H2SO4) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-chloro-8-methoxyisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the third position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of substituted isoquinolines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
Ethyl 3-chloro-8-methoxyisoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-chloro-8-methoxyisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or ion channels, leading to its observed biological effects.
Comparación Con Compuestos Similares
Ethyl 3-chloro-8-methoxyisoquinoline-4-carboxylate can be compared with other similar compounds such as:
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate: Similar structure but with a quinoline ring instead of an isoquinoline ring.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-bromo-8-methoxyisoquinoline-4-carboxylate: Similar structure but with a bromo group instead of a chloro group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H12ClNO3 |
|---|---|
Peso molecular |
265.69 g/mol |
Nombre IUPAC |
ethyl 3-chloro-8-methoxyisoquinoline-4-carboxylate |
InChI |
InChI=1S/C13H12ClNO3/c1-3-18-13(16)11-8-5-4-6-10(17-2)9(8)7-15-12(11)14/h4-7H,3H2,1-2H3 |
Clave InChI |
CWXVSGNOHREZOF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C=CC=C(C2=CN=C1Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


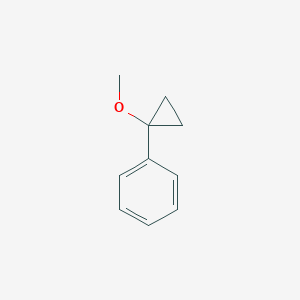
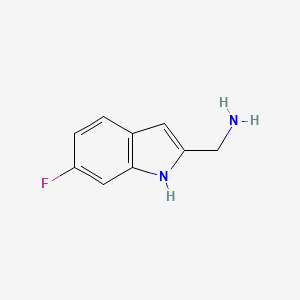

![1-Methyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13672333.png)
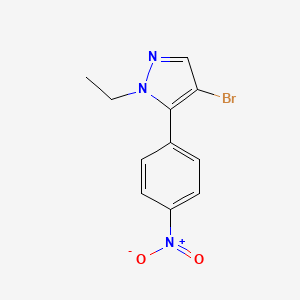
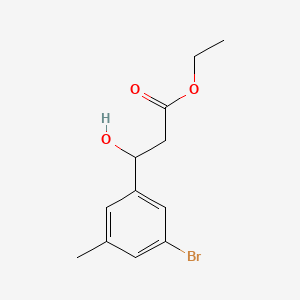
![Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13672350.png)
![7-Bromo-4-fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13672355.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-5-amine](/img/structure/B13672357.png)
![2-Bromo-5,7-dichlorothiazolo[5,4-B]pyridine](/img/structure/B13672361.png)
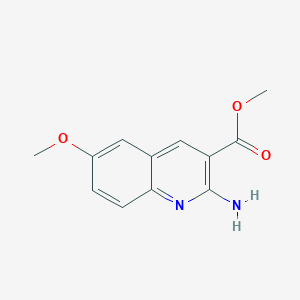
![8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile](/img/structure/B13672374.png)
